molecular formula C28H24FN3O3 B4774261 4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

Cat. No.: B4774261
M. Wt: 469.5 g/mol
InChI Key: ADLJNPCCZQSUDG-UHFFFAOYSA-N
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Description

4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a phenylpyrazol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol typically involves multiple steps, starting from commercially available precursorsThe synthetic route often involves the use of reagents such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O3/c1-3-20-13-24(28-27(18(2)31-35-28)21-9-11-22(29)12-10-21)25(33)14-26(20)34-17-19-15-30-32(16-19)23-7-5-4-6-8-23/h4-16,33H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLJNPCCZQSUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CN(N=C2)C3=CC=CC=C3)O)C4=C(C(=NO4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 2
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 3
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 4
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 5
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 6
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

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